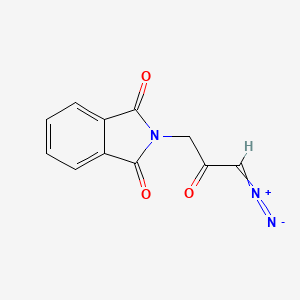

N-(2-Oxo-3-diazopropyl)phthalimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Oxo-3-diazopropyl)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a diazo group and a phthalimide moiety, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-3-diazopropyl)phthalimide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by diazotization. One common method includes the following steps:

Formation of Phthalimide: Phthalic anhydride reacts with a primary amine under dehydrative conditions to form phthalimide.

Diazotization: The phthalimide derivative is then treated with nitrous acid to introduce the diazo group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-3-diazopropyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazo group to amines or other functional groups.

Substitution: The diazo group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-3-diazopropyl)phthalimide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Industry: This compound is utilized in the production of dyes, agrochemicals, and specialty chemicals

Wirkmechanismus

The mechanism of action of N-(2-Oxo-3-diazopropyl)phthalimide involves the generation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to modifications in proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalimide: The parent compound, used widely in organic synthesis and as a precursor for other derivatives.

Naphthalimide: Similar in structure but with a naphthalene ring, used in fluorescent dyes and as a DNA intercalator.

Thiazolidine Derivatives: These compounds share some structural similarities and are used in medicinal chemistry

Uniqueness

N-(2-Oxo-3-diazopropyl)phthalimide is unique due to its diazo group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research .

Biologische Aktivität

N-(2-Oxo-3-diazopropyl)phthalimide is a compound belonging to the phthalimide family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Synthesis and Structure

Phthalimides are characterized by the imide functional group and have been identified as privileged scaffolds in medicinal chemistry. The structure of this compound includes a diazopropyl moiety which may enhance its biological activity through various mechanisms.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of phthalimide derivatives. For instance, a series of phthalimide analogs demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound IIh, a derivative, exhibited an IC50 value of 8.7 µg/mL, correlating with the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS, down-regulation of TLR4 pathway |

2. Antimicrobial Activity

Phthalimides have shown promising antimicrobial properties against resistant bacterial strains. A study indicated that phthalimide derivatives possess minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Efficacy of Phthalimide Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 16 |

| Compound B | Vancomycin-resistant Enterococcus | 32 |

3. Anticancer Activity

The antiproliferative effects of phthalimide derivatives have been studied extensively. A recent evaluation showed that certain derivatives significantly reduced the proliferation of cancer cell lines, including HeLa and HepG2 cells. For instance, compounds C7 and C8 reduced HeLa cell proliferation by approximately 36% and 40%, respectively .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Proliferation Reduction (%) |

|---|---|---|

| C7 | HeLa | 36 |

| C8 | HeLa | 40 |

| H16 | HepG2 | 31 |

Study on Genotoxicity Enhancement

A study investigated the genotoxicity enhancement potential of phthalimide analogs in conjunction with cyclophosphamide (CP). Results indicated that these analogs significantly increased CP-induced genotoxicity in bone marrow cells, suggesting a synergistic effect that could be leveraged for therapeutic applications .

Insecticidal Activity Evaluation

Phthalimide derivatives have also been evaluated for insecticidal activity. Research involving the application of these compounds on adult flies demonstrated varying mortality rates, with some derivatives showing over 20% mortality at specific concentrations .

Eigenschaften

IUPAC Name |

2-(3-diazo-2-oxopropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c12-13-5-7(15)6-14-10(16)8-3-1-2-4-9(8)11(14)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUNSXCKCWPTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.